molecular formula C13H18BrF3OSi B13458444 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

Cat. No.: B13458444
M. Wt: 355.26 g/mol
InChI Key: XIOACMCEOQATRF-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene is an organic compound that features a bromine atom, a tert-butyldimethylsilanyloxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or THF . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the presence of the bromine atom, the tert-butyldimethylsilanyloxy group, and the trifluoromethyl group. These functional groups can interact with various molecular targets and pathways, facilitating different chemical transformations .

Comparison with Similar Compounds

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and wide range of applications.

Properties

Molecular Formula

C13H18BrF3OSi

Molecular Weight

355.26 g/mol

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,1-5H3

InChI Key

XIOACMCEOQATRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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